2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Catalog No.
S606287
CAS No.
14337-53-2
M.F
C15H17BrN4O
M. Wt
349.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

CAS Number

14337-53-2

Product Name

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

IUPAC Name

2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol

Molecular Formula

C15H17BrN4O

Molecular Weight

349.23 g/mol

InChI

InChI=1S/C15H17BrN4O/c1-3-20(4-2)12-6-7-13(14(21)9-12)18-19-15-8-5-11(16)10-17-15/h5-10,21H,3-4H2,1-2H3

InChI Key

HNVCXDAVEHOIBP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O

Synonyms

2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, Br-PADAP

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O

Analytical Chemistry and Metal Ion Detection:

-Br-PADAP finds application in analytical chemistry as a chromogenic chelating agent for various metal ions. Its ability to form complexes with metals like chromium (Cr), copper (Cu), iron (Fe), nickel (Ni), and zinc (Zn) makes it useful in their detection and determination.

  • Chromium Detection: Research has shown that 5-Br-PADAP can quantitatively retain chromium in the form of a complex at specific pH ranges, allowing for its separation and subsequent determination using techniques like Flame Atomic Absorption Spectrometry (FAAS) []. This method offers advantages like high sensitivity and the ability to handle large sample volumes.

Environmental Monitoring:

The potential of 5-Br-PADAP for environmental monitoring lies in its ability to detect trace amounts of metal contaminants in water samples. Studies have explored its use in pre-concentration techniques, where the metal ions are first concentrated onto a suitable sorbent material like modified multi-walled carbon nanotubes (MWCNTs) before subsequent analysis []. This approach can significantly improve the detection limits for metal ions present in low concentrations in environmental samples.

Other Potential Applications:

While the primary research focus for 5-Br-PADAP lies in analytical chemistry and environmental monitoring, its unique properties hold promise for other potential applications.

  • Biological Studies: Some research suggests that 5-Br-PADAP may play a role in understanding cellular responses to specific environmental pollutants like uranium compounds. However, further investigation is needed to elucidate its specific mechanisms and potential uses in this field [].

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is an azo dye characterized by its bromo-substituted pyridyl group and diethylamino moiety. Its molecular formula is C15H17BrN4O, with a molecular weight of approximately 351.23 g/mol . The compound features a distinctive structure that contributes to its colorimetric properties, making it useful in various analytical applications.

, primarily involving coordination with metal ions. For instance, it forms stable complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) through coordination of the nitrogen and oxygen atoms in the azo and phenolic groups . Additionally, it can react with hydrochloric acid in water vapor, indicating its utility in acid-base indicator applications .

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol typically involves the diazotization of 5-bromo-2-aminopyridine followed by coupling with 5-diethylaminophenol. The general steps include:

  • Diazotization: The amine group of 5-bromo-2-aminopyridine is converted into a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with 5-diethylaminophenol under controlled conditions to yield the final azo compound.

These reactions require careful control of temperature and pH to ensure high yields and purity .

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has several applications:

  • Analytical Chemistry: It is widely used as a colorimetric reagent for the detection of metal ions due to its ability to form colored complexes.
  • Environmental Monitoring: The compound can detect trace amounts of heavy metals in water samples.
  • Laboratory Research: It serves as a model compound for studying complexation behavior and kinetics in coordination chemistry .

Studies have demonstrated that 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol interacts specifically with certain metal ions, forming stable complexes that can be quantitatively analyzed . The stability constants of these complexes have been evaluated, providing insights into their thermodynamic properties and potential applications in environmental chemistry.

Several compounds share structural features or functional properties with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-(2-Pyridylazo)resorcinolAzo dye with resorcinol instead of phenolUsed for colorimetric determination of lead ions
1-(2-Pyridylazo)-2-naphtholAzo dye with naphtholExhibits different solubility properties
2-Amino-3-hydroxy-1-naphthalene sulfonic acidAzo dye with sulfonic acidMore soluble in water; used for different metal ions

The primary uniqueness of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol lies in its specific bromo-substituted pyridyl structure, which enhances its reactivity and selectivity towards certain metal ions compared to other similar compounds.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14337-53-2

Dates

Modify: 2023-08-15

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